molecular formula C13H23NO3 B1321941 Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No. 374795-36-5

Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate

Cat. No. B1321941
M. Wt: 241.33 g/mol
InChI Key: YDANAFGLZRTKPX-UHFFFAOYSA-N
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Description

The tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound is of interest due to its potential as a building block for further chemical synthesis, providing access to chemical spaces that are complementary to those accessed by piperidine ring systems .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, highlighting the potential for similar synthetic approaches to be applied to the synthesis of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate . Additionally, the synthesis of chiral cyclic amino acid esters, such as (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been achieved without the use of chiral catalysts or enzymes, suggesting that asymmetric synthesis of related compounds could be feasible .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds has been studied using X-ray diffraction analysis. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate revealed mirror symmetry and a chair conformation for the hexahydropyrimidine ring, with equatorial benzyl substituents . Similarly, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, showing a bicyclo[2.2.2]octane structure with lactone and piperidine groups . These findings provide insights into the conformational preferences of spirocyclic compounds, which could be relevant for the analysis of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, demonstrating the reactivity of such compounds towards nucleophilic reagents . This suggests that tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate could also participate in similar reactions, potentially leading to a variety of novel derivatives.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate are not detailed in the provided papers, the properties of structurally related compounds have been reported. For example, the crystal structures of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione were stabilized by C-H...O hydrogen bonds, which could influence the solubility and stability of the compounds . These findings can be extrapolated to predict the physical and chemical properties of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate, such as solubility, melting point, and potential for forming hydrogen bonds.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate and its derivatives are synthesized through various methods, providing a foundation for the preparation of biologically active heterocyclic compounds. For example, Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans with carboand heterocyclic fragments (Moskalenko & Boev, 2012).

  • Conformational Studies : The conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in certain stereoisomers of this compound has been studied. Żesławska et al. (2017) analyzed the crystal structures of two enantiomers, providing insights into the conformational behavior of this heterocyclic moiety (Żesławska, Jakubowska, & Nitek, 2017).

properties

IUPAC Name

tert-butyl 2-oxa-9-azaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-5-13(9-14)6-8-16-10-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDANAFGLZRTKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188658
Record name 1,1-Dimethylethyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate

CAS RN

374795-36-5
Record name 1,1-Dimethylethyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374795-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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